![molecular formula C11H14Cl2N4 B13582706 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent, with the mixture being stirred overnight and then poured onto ice-water to precipitate the product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has been extensively studied for its applications in:
Wirkmechanismus
The mechanism of action of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth and spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases, similar to the compound .
[1,2,4]Triazolo[4,3-c]quinazoline: Demonstrates potent anticancer activity against various human cancer cell lines.
The uniqueness of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C11H14Cl2N4 |
|---|---|
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N4.2ClH/c12-7-11-14-13-10-6-5-8-3-1-2-4-9(8)15(10)11;;/h1-4H,5-7,12H2;2*1H |
InChI-Schlüssel |
KOQODENXVFPSBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


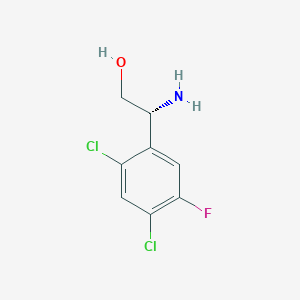
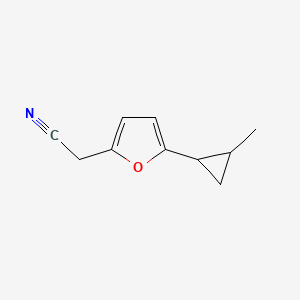
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
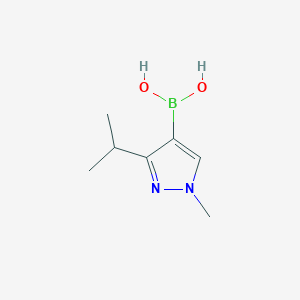


![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
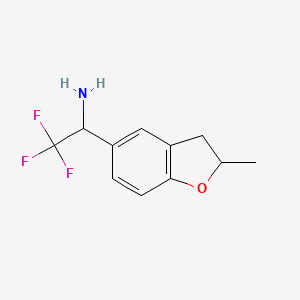
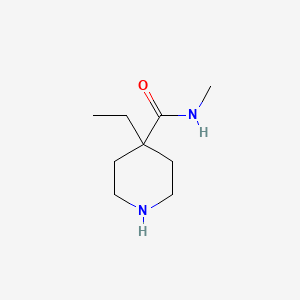
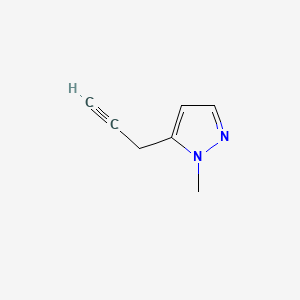

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

